molecular formula C13H7ClF2O B1451809 (2-Chlorophenyl)(2,5-difluorophenyl)methanone CAS No. 1152708-07-0

(2-Chlorophenyl)(2,5-difluorophenyl)methanone

Cat. No.: B1451809
CAS No.: 1152708-07-0
M. Wt: 252.64 g/mol
InChI Key: LZHKMSDKSUGAFO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2,5-difluorophenyl)methanone is an organic compound with the molecular formula C13H7ClF2O It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-Chlorophenyl)acetic acid and (2,5-difluorophenyl)acetyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

(2-Chlorophenyl)acetic acid+(2,5-difluorophenyl)acetyl chlorideAlCl3This compound+HCl\text{(2-Chlorophenyl)acetic acid} + \text{(2,5-difluorophenyl)acetyl chloride} \xrightarrow{\text{AlCl3}} \text{this compound} + \text{HCl} (2-Chlorophenyl)acetic acid+(2,5-difluorophenyl)acetyl chlorideAlCl3​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: Formation of (2-Chlorophenyl)(2,5-difluorophenyl)carboxylic acid.

    Reduction: Formation of (2-Chlorophenyl)(2,5-difluorophenyl)methanol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)(2,5-difluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(2,6-difluorophenyl)methanone
  • (2-Amino-5-chlorophenyl)(2,5-difluorophenyl)methanone
  • (2-Chlorophenyl)(2,5-difluorophenyl)methanol

Uniqueness

(2-Chlorophenyl)(2,5-difluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination imparts distinct electronic properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKMSDKSUGAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250584
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152708-07-0
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152708-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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